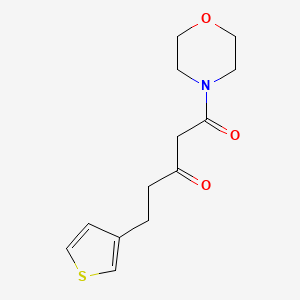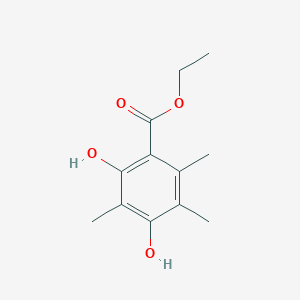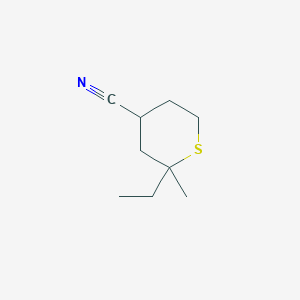
2-Ethyl-2-methylthiane-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methylthiane-4-carbonitrile is a heterocyclic compound containing a sulfur atom within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methylthiane-4-carbonitrile typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. . The reaction conditions often include the use of a base such as potassium tert-butoxide and solvents like methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methylthiane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Ethyl-2-methylthiane-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylthiane-4-carbonitrile and its derivatives often involves interaction with biological targets such as enzymes or receptors. The sulfur atom in the thiophene ring can participate in various biochemical interactions, influencing the compound’s activity. The nitrile group can also interact with nucleophilic sites in biological molecules, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing sulfur, widely used in organic synthesis and materials science.
2-Methylthiophene: Similar structure but with a methyl group at the 2-position.
2-Ethylthiophene: Similar structure but with an ethyl group at the 2-position.
Uniqueness
2-Ethyl-2-methylthiane-4-carbonitrile is unique due to the presence of both ethyl and methyl groups on the thiophene ring, along with a nitrile group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
86251-94-7 |
|---|---|
Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
2-ethyl-2-methylthiane-4-carbonitrile |
InChI |
InChI=1S/C9H15NS/c1-3-9(2)6-8(7-10)4-5-11-9/h8H,3-6H2,1-2H3 |
InChI Key |
ICVJYKGSRXTVOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCS1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


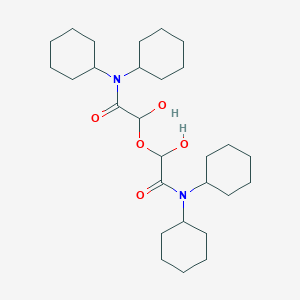
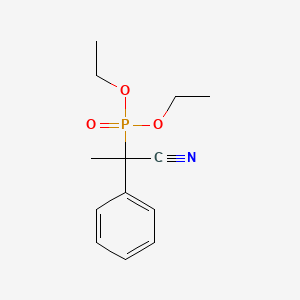

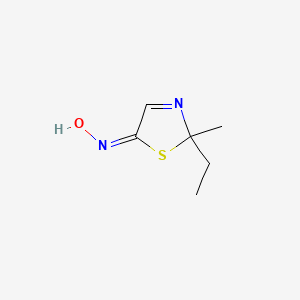
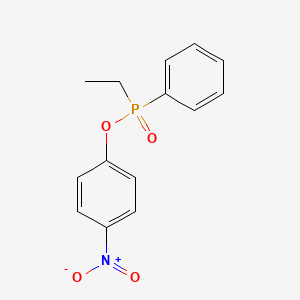
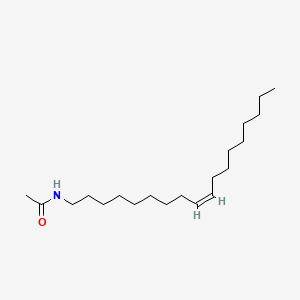

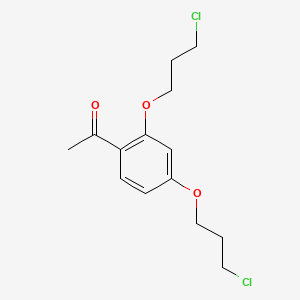

![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
